molecular formula C21H26N4 B2698872 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine CAS No. 890612-51-8

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B2698872
CAS No.: 890612-51-8
M. Wt: 334.467
InChI Key: KANMRAOPCDEPFF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes a 3,5-dimethyl-substituted piperidine ring at position 7, a 5-methyl group, and a 3-(4-methylphenyl) substituent on the pyrimidine ring. The piperidine moiety enhances solubility and bioavailability due to its basic nitrogen, while the methyl and aryl groups influence lipophilicity and steric interactions. Synthetically, it is derived via nucleophilic substitution reactions involving piperidine, as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses .

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-14-5-7-18(8-6-14)19-11-22-25-20(10-17(4)23-21(19)25)24-12-15(2)9-16(3)13-24/h5-8,10-11,15-16H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANMRAOPCDEPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multistep organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine ring undergoes nucleophilic substitution at the C-2 and C-7 positions under specific conditions. For example:

  • Reaction with amines : Treatment with primary amines (e.g., methylamine) in DMF at 80°C leads to displacement of the C-7 piperidine group, forming 7-aminopyrazolo[1,5-a]pyrimidine derivatives.

  • Halogenation : Electrophilic bromination at the C-2 position occurs using PBr₃ in DMF, yielding 2-bromo-substituted analogs .

Reaction TypeReagents/ConditionsProductYield (%)Source
AminationCH₃NH₂, DMF, 80°C, 12h7-(Methylamino)pyrazolo[1,5-a]pyrimidine72
BrominationPBr₃, DMF, 60°C, 2h2-Bromo-pyrazolo[1,5-a]pyrimidine85

Oxidation Reactions

Methyl groups on the pyrimidine and aryl rings are susceptible to oxidation:

  • KMnO₄-mediated oxidation : Converts 3,5-dimethyl groups to carboxylic acids under acidic conditions (H₂SO₄, 100°C), forming dicarboxylic acid derivatives.

  • Selective oxidation : Use of CrO₃ in acetic acid selectively oxidizes the 5-methyl group to a formyl group, enabling further functionalization .

Mechanistic Insight :
Oxidation proceeds via radical intermediates, with stability provided by the electron-rich pyrazolo[1,5-a]pyrimidine system .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions and heterocyclization:

  • Diels-Alder reactivity : Reacts with maleic anhydride in toluene at reflux to form fused bicyclic adducts.

  • Heterocyclization : With NH(SiMe₃)₂, forms pyrazolo[3,4-d]pyrimidines via intramolecular cyclization .

Cycloaddition PartnerConditionsProductApplication
Maleic anhydrideToluene, reflux, 6hFused bicyclic lactoneBioactive intermediate
NH(SiMe₃)₂DMF, 70°C, 5hPyrazolo[3,4-d]pyrimidineKinase inhibitor precursor

Piperidine Ring Functionalization

The 3,5-dimethylpiperidine moiety undergoes quaternization and cross-coupling:

  • Quaternization : Reacts with methyl iodide in THF to form a stable ammonium salt, enhancing water solubility.

  • Buchwald-Hartwig coupling : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the piperidine nitrogen .

Key Data :

  • Quaternization : 90% yield with MeI/THF at 25°C.

  • Coupling : 65% yield using Pd(OAc)₂/XPhos in dioxane .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, HOAc), the pyrazolo[1,5-a]pyrimidine ring undergoes ring-contraction to form imidazo[1,2-a]pyrimidines, which exhibit enhanced fluorescence properties .

Experimental Evidence :

  • Rearrangement confirmed via ¹H NMR and LC-MS .

  • Activation energy calculated at 45 kJ/mol using DFT methods .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been shown to inhibit pro-inflammatory mediators, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Assessment

A study conducted by Abd El-Salam et al. evaluated the anti-inflammatory effects of various pyrazolo derivatives, including those similar to 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine. The results indicated that these compounds exhibited significant inhibition of edema in animal models, outperforming traditional anti-inflammatory drugs like Diclofenac in terms of safety and efficacy .

CompoundLD50 (mg/kg)Ulcerogenic ActivityProstaglandin Inhibition (%)
Compound A1100Low75
Compound B2457Moderate80
3,5-Dimethyl...>2000Very Low85

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests that it may also possess anticancer properties. Pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In a screening study published in the Journal of Medicinal Chemistry, several pyrazolo derivatives were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects against breast and lung cancer cells . The specific compound under discussion was noted for its ability to induce apoptosis in these cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of DNA synthesis

Antimicrobial Activity

Emerging research indicates that pyrazolo derivatives may also possess antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a recent study assessing the antimicrobial activity of new pyrazolo compounds, the derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings suggested that the compounds exhibited significant antibacterial activity compared to standard antibiotics .

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus2032
Escherichia coli1864

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity/Applications Reference
Target Compound 3-(4-methylphenyl), 5-methyl, 7-(3,5-dimethylpiperidine) Enhanced solubility (piperidine), moderate lipophilicity (methyl groups) Potential kinase inhibition (inferred from structural analogs)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5-(4-fluorophenyl), 2-methyl, 7-(trifluoromethyl) High electron-withdrawing capacity (CF₃), increased metabolic stability Antiproliferative activity (e.g., cancer cell lines)
MH4b1 (Pyrazolo[1,5-a][1,3,5]triazine) 7-methyl, 4-(4-methylphenyl), 2-ethylthio Triazine core instead of pyrimidine; sulfur-containing substituent Anticonvulsant (MES and 6 Hz seizure models)
9j (3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 3-(4-methoxyphenyl), 5-phenyl, 7-one Polar methoxy group, ketone at position 7 Anti-mycobacterial activity (crude activity noted)
MK71 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)...) 5-bis(CF₃)phenyl, 2-(p-tolyl) Strong hydrophobicity (CF₃), steric bulk Explored in kinase inhibition (structural optimization)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The piperidine ring in the target compound improves aqueous solubility compared to ketone or CF₃-containing analogs (e.g., 9j, MK71) .
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) enhance resistance to oxidative metabolism, whereas methyl groups may undergo faster hepatic clearance.

Biological Activity

3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its anticancer properties and enzymatic inhibitory activities.

  • Molecular Formula : C21_{21}H26_{26}N4_4
  • Molecular Weight : 334.5 g/mol
  • CAS Number : 890612-51-8

Biological Activity Overview

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its biological properties. Compounds in this class exhibit a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine core have shown significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. Specifically, some derivatives have been shown to induce apoptosis by enhancing caspase-3 activity and causing morphological changes in treated cells at concentrations as low as 1 μM .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. This mechanism has been observed in several studies involving related pyrazolo compounds .

Enzymatic Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of various kinases involved in cancer progression. For example, they can inhibit cyclooxygenase (COX) enzymes which are implicated in inflammatory processes associated with cancer progression .

Case Studies

A selection of studies highlights the biological activity of related compounds:

Study Findings
Identified three potent compounds that inhibited microtubule assembly and induced apoptosis in MDA-MB-231 cells.
Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with significant anticancer potential.
Reviewed small molecule kinase inhibitors highlighting the role of pyrazolo derivatives in targeting dysregulated kinase activity in cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine, and how are reaction conditions optimized?

  • Methodology : The compound’s core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via heterocyclic condensation reactions. For example, Pd-catalyzed sequential arylation and alkynylation can introduce substituents at specific positions . Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperature (80–120°C) to maximize yield. Statistical Design of Experiments (DoE) can systematically screen parameters (e.g., molar ratios, reaction time) to reduce trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Resolves methyl and aromatic proton environments, confirming substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
  • FT-IR : Identifies functional groups (e.g., C-N stretches in piperidine rings).
  • X-ray Crystallography (if crystals are obtainable): Provides unambiguous 3D structural confirmation .

Advanced Research Questions

Q. How can computational models (e.g., quantum chemical calculations) be integrated into experimental design to predict optimal reaction pathways?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization or substitution reactions) .
  • Machine Learning : Train models on historical reaction data to predict yields or side products. For example, ICReDD’s feedback loop integrates experimental results with computational predictions to refine conditions iteratively .
  • Solvent Effects : COSMO-RS simulations can screen solvent polarity effects on reaction efficiency .

Q. What strategies are recommended for resolving contradictions between experimental spectral data and computational predictions for this compound?

  • Methodology :

  • Cross-Validation : Re-run calculations with higher-level theory (e.g., CCSD(T) instead of DFT) or larger basis sets to improve accuracy .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes that might explain discrepancies in peak splitting .
  • Isotopic Labeling : Use deuterated analogs to isolate specific vibrational or NMR signals for assignment .

Q. How can Design of Experiments (DoE) methodologies be applied to minimize experimental trials while maximizing data robustness in synthesizing derivatives?

  • Methodology :

  • Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent) in a 2^k factorial setup to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., pH and reaction time) to map yield contours .
  • Taguchi Methods : Use orthogonal arrays to reduce noise from uncontrolled variables (e.g., humidity in moisture-sensitive reactions) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .
  • Membrane Technologies : Employ nanofiltration to separate low-molecular-weight impurities (<500 Da) .
  • Crystallization Screening : Use solvent/antisolvent pairs (e.g., DCM/heptane) to isolate pure crystalline forms .

Data Contradiction Analysis

Q. How should researchers address unexpected biological activity or reactivity in derivatives of this compound?

  • Methodology :

  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in catalytic cycles .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products or reactive intermediates .
  • Computational Docking : Compare binding poses in target proteins to rationalize activity variations .

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